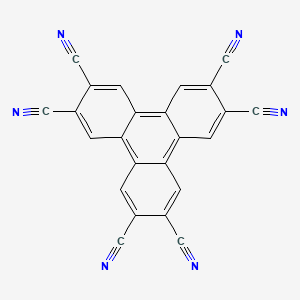
2,3,6,7,10,11-Triphenylenehexacarbonitrile
描述
2,3,6,7,10,11-Triphenylenehexacarbonitrile is an organic compound with the molecular formula C24H6N6 and a molecular weight of 378.34 g/mol. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six cyano groups attached to the triphenylene core. This compound is of interest due to its unique structural and electronic properties, making it useful in various scientific and industrial applications.
准备方法
The synthesis of 2,3,6,7,10,11-Triphenylenehexacarbonitrile typically involves the oxidative trimerization of catechol derivatives. One common method is the anodic treatment of catechol ketals followed by acidic hydrolysis . The electrolysis is conducted in propylene carbonate, which is a safer alternative to toxic and expensive acetonitrile. This method is preferred due to its simplicity and the high purity of the resulting product. Industrial production methods may involve similar oxidative trimerization processes, often optimized for large-scale synthesis.
化学反应分析
2,3,6,7,10,11-Triphenylenehexacarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,3,6,7,10,11-Triphenylenehexacarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and molecular interactions.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of semiconducting materials, liquid crystals, and other advanced materials.
作用机制
The mechanism by which 2,3,6,7,10,11-Triphenylenehexacarbonitrile exerts its effects is primarily related to its electronic structure. The cyano groups and the aromatic core interact with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the behavior of the compound in various chemical and biological systems, affecting pathways such as electron transport and molecular recognition.
相似化合物的比较
2,3,6,7,10,11-Triphenylenehexacarbonitrile can be compared to other similar compounds, such as:
1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile: This compound has a similar structure but includes nitrogen atoms in the aromatic core, which can alter its electronic properties and reactivity.
2,3,6,7,10,11-Hexahydroxytriphenylene: This derivative has hydroxyl groups instead of cyano groups, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of cyano groups and the triphenylene core, which provides a distinct set of electronic and structural properties useful in various fields of research and industry.
属性
IUPAC Name |
triphenylene-2,3,6,7,10,11-hexacarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H6N6/c25-7-13-1-19-20(2-14(13)8-26)22-5-17(11-29)18(12-30)6-24(22)23-4-16(10-28)15(9-27)3-21(19)23/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMIPAXRMGOYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C3C=C(C(=CC3=C4C=C(C(=CC4=C21)C#N)C#N)C#N)C#N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569711 | |
| Record name | Triphenylene-2,3,6,7,10,11-hexacarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142857-74-7 | |
| Record name | Triphenylene-2,3,6,7,10,11-hexacarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Azaspiro[2.4]heptane hydrochloride](/img/structure/B3047532.png)
![Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-](/img/structure/B3047534.png)


![8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B3047537.png)

![Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-](/img/structure/B3047542.png)


![Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3047548.png)


